molecular formula C32H26ClN7O11S3 B081723 Reactive Blue 49 CAS No. 12236-92-9

Reactive Blue 49

Cat. No.: B081723
CAS No.: 12236-92-9
M. Wt: 816.2 g/mol
InChI Key: OYYZSRVQTPSXRG-UHFFFAOYSA-N
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Description

Reactive Blue 49 is a synthetic dye widely used in various industries, particularly in the textile sector. It is known for its vibrant blue color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulosic materials. The compound is characterized by its complex molecular structure, which contributes to its stability and resistance to fading.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reactive Blue 49 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid. This is followed by further condensation with 2,4,6-trichloro-1,3,5-triazine and finally with 3-aminobenzenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The process includes precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization before being dried and packaged for commercial use.

Chemical Reactions Analysis

Types of Reactions: Reactive Blue 49 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted back to the original dye upon oxidation.

    Substitution: The dye can participate in nucleophilic substitution reactions, particularly with nucleophiles present in the fibers it dyes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: The dye reacts with nucleophiles under alkaline conditions, typically in the presence of sodium hydroxide.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the dye.

    Reduction Products: The leuco form of the dye.

    Substitution Products: Covalently bonded dye-fiber complexes.

Scientific Research Applications

Reactive Blue 49 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Widely used in textile dyeing, wastewater treatment studies, and as a tracer dye in environmental monitoring.

Mechanism of Action

The primary mechanism by which Reactive Blue 49 exerts its effects is through the formation of covalent bonds with nucleophilic groups in fibers, such as hydroxyl groups in cellulose. This covalent bonding is facilitated by the reactive groups present in the dye molecule, which undergo nucleophilic substitution reactions. The dye’s stability and resistance to washing are attributed to these strong covalent bonds.

Comparison with Similar Compounds

    Reactive Blue 19: Another widely used reactive dye with similar applications but different molecular structure.

    Reactive Blue 4: Known for its use in textile dyeing, with different reactivity and color properties.

Uniqueness of Reactive Blue 49: this compound is unique due to its specific molecular structure, which provides excellent stability, vibrant color, and strong bonding with fibers. Its resistance to fading and washing makes it a preferred choice in the textile industry compared to other reactive dyes.

Biological Activity

Reactive Blue 49 (RB49) is a synthetic dye widely utilized in the textile industry, primarily for dyeing cellulose fibers. Its chemical structure, characterized by a complex molecular formula (C32H26ClN7O11S3) and a molecular weight of approximately 816.2 g/mol, indicates its potential for various biological interactions. This article delves into the biological activity of this compound, exploring its environmental impact, toxicity, and degradation methods.

  • Molecular Formula : C32H26ClN7O11S3
  • Molecular Weight : 816.2 g/mol
  • Water Solubility : Very soluble (332 g/L)
  • Partition Coefficient (Log Kow) : -3.88
  • Melting Point : >330 °C (decomposition temperature)

These properties suggest that this compound is highly soluble in water, which can facilitate its transport in aquatic environments and influence its biological interactions.

Toxicological Profile

The toxicological assessment of this compound reveals several key findings:

Toxicity Parameter Result
Acute ToxicityNon-toxic after single ingestion
Skin IrritationNot irritating to skin
Eye IrritationCauses serious eye damage
SensitizationMay cause allergic skin reactions
GenotoxicityDoes not cause genetic defects
Repeated Dose ToxicityNon-toxic after repeated ingestion
Reproductive ToxicityNo effects on fertility or unborn child

Animal studies indicate low acute toxicity through oral ingestion, although it poses risks for serious eye damage and potential allergic reactions upon skin contact .

Environmental Impact

This compound is known for its environmental persistence and potential toxicity to aquatic life. Studies indicate that it is not readily biodegradable but is hydrolytically stable, meaning it does not easily break down in water . The following table summarizes its ecotoxicological effects:

Ecotoxicological Parameter Result
Short-term toxicity to fishNot harmful
Short-term toxicity to daphnidsNot harmful
Toxicity to aquatic plantsNot harmful
Toxicity to microorganismsNot harmful

These results suggest that while RB49 does not exhibit acute toxicity to various aquatic organisms, its persistence in the environment raises concerns regarding long-term ecological effects .

Photodegradation and Removal Methods

Given the environmental concerns associated with this compound, effective degradation methods are critical. Recent studies have highlighted the use of photocatalysis as a viable technique for the removal of RB49 from aqueous solutions.

Photocatalytic Degradation

A study investigated the effectiveness of TiO2-based photocatalysts in degrading RB49 under sunlight. The findings are summarized below:

  • Photocatalysts Used : TiO2-P25 and TiO2-UV100
  • Dye Concentration Range : 10 to 50 mg/L
  • pH Range : 3 to 9
  • Apparent Rate Constant : The degradation rate with TiO2-UV100 was found to be twice that of TiO2-P25.

The study demonstrated that at lower dye concentrations, adsorption equilibrium was reached within 15 minutes; however, this increased to one hour at higher concentrations. The degradation was monitored using UV-Vis spectrophotometry, indicating significant discoloration over time as a measure of dye removal efficiency .

Biosorption Techniques

Another promising approach involves using biosorbents derived from agricultural waste. A study explored the use of citrus waste biomass for the removal of RB49:

  • Biosorbent : Citrus sinensis waste
  • Equilibrium Time : Achieved within 60 minutes with chemical treatment.
  • Sorption Capacity : Enhanced through immobilization techniques.

This method highlights an eco-friendly approach to mitigate dye pollution using locally available materials .

Properties

IUPAC Name

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClN7O11S3/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYZSRVQTPSXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClN7O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099563
Record name 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

816.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105936-74-1, 12236-92-9
Record name 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105936-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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